molecular formula C22H18N4O2S B2862738 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide CAS No. 1203020-57-8

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide

Cat. No. B2862738
CAS RN: 1203020-57-8
M. Wt: 402.47
InChI Key: RISCLRZYWQTNMV-UHFFFAOYSA-N
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Description

The compound “N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide” is a complex organic molecule. It is related to the class of compounds known as thiopropamines . Thiopropamines are analogues of amphetamine where the phenyl ring has been replaced by thiophene . They have similar stimulant effects to amphetamine but are generally less potent .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .


Chemical Reactions Analysis

Thiopropamines, like the compound , are likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Scientific Research Applications

CDK2 Inhibition and Anti-Proliferative Activity

Research has shown that derivatives related to the given compound have been investigated for their ability to inhibit CDK2 (cyclin-dependent kinase 2), a critical enzyme involved in cell cycle regulation. The inhibition of CDK2 has been associated with anti-proliferative effects against various human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549. These findings are significant as they highlight the potential therapeutic applications of these compounds in cancer treatment. The study conducted by Abdel-Rahman et al. (2021) focused on the design, synthesis, and evaluation of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors, demonstrating significant inhibition of the enzyme and cytotoxicity against cancer cell lines with IC50 values in the low micromolar range (Abdel-Rahman et al., 2021).

Heterocyclic Synthesis

Another aspect of scientific research involving related compounds is their use in heterocyclic synthesis. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic derivatives. Such synthetic routes are crucial for developing new pharmaceuticals, agrochemicals, and materials. For instance, Hussein et al. (2009) detailed the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety, showcasing the versatility of related compounds in generating complex heterocycles (Hussein et al., 2009).

Corrosion Inhibition

Interestingly, derivatives of the compound have also been investigated for their application in corrosion inhibition. The study by Sudheer & Quraishi (2015) explored the effectiveness of aryl pyrazole pyridine derivatives, including similar compounds, as inhibitors against the corrosion of copper in hydrochloric acid solutions. The research found that these compounds exhibit significant inhibition efficiency, providing a protective layer on the copper surface, which is valuable in materials science and engineering (Sudheer & Quraishi, 2015).

Mechanism of Action

Thiopropamines are believed to act as norepinephrine-dopamine reuptake inhibitors and/or releasing agents, similar to amphetamines . This means they likely increase the levels of these neurotransmitters in the brain, leading to their stimulant effects .

properties

IUPAC Name

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-26-21-19(16(12-18(27)23-21)17-10-5-11-29-17)20(25-26)24-22(28)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISCLRZYWQTNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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